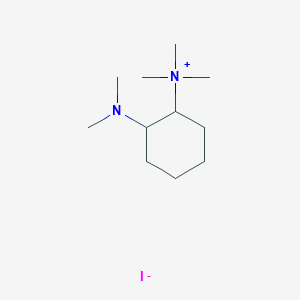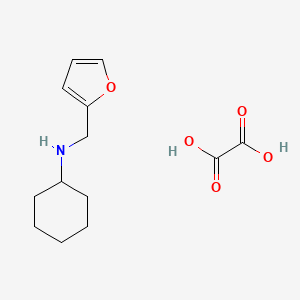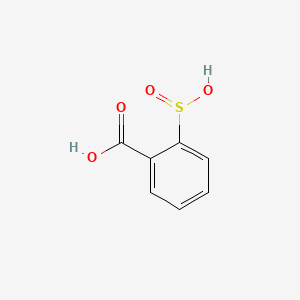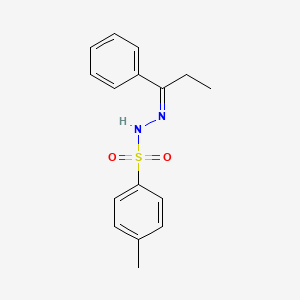
Propiophenone (P-tosyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone (P-tosyl)hydrazone is an organic compound with the molecular formula C16H18N2O2S and a molecular weight of 302.398 g/mol . It is a derivative of propiophenone, where the hydrazone group is substituted with a p-tosyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Propiophenone (P-tosyl)hydrazone can be synthesized through the reaction of propiophenone with p-toluenesulfonylhydrazide. The reaction typically occurs in an organic solvent such as ethanol, with hydrochloric acid as a catalyst . The general reaction is as follows:
Propiophenone+p-Toluenesulfonylhydrazide→Propiophenone (P-tosyl)hydrazone+Water
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Propiophenone (P-tosyl)hydrazone undergoes several types of chemical reactions:
Reduction: It can be reduced to the corresponding alkane using reagents such as sodium borohydride or borane.
Substitution: In the Shapiro reaction, it acts as a leaving group in elimination reactions, which require a strong base.
Cyclopropanation: Tosylhydrazone salts can react with metals to form metal carbenes, which are used in cyclopropanations and epoxidations.
Scientific Research Applications
Propiophenone (P-tosyl)hydrazone is used in various scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.
Medicinal Chemistry: Hydrazone derivatives, including this compound, have shown potential antimicrobial, antituberculosis, and antioxidant activities.
Catalysis: It is used in catalytic reactions, such as the formation of metal carbenes for cyclopropanation.
Mechanism of Action
The mechanism of action of propiophenone (P-tosyl)hydrazone involves the formation of a hydrazone anion through deprotonation. This anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon . The hydrazone anion can then undergo further reactions, such as protonation or elimination, to form various products.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H18N2O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-1-phenylpropylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O2S/c1-3-16(14-7-5-4-6-8-14)17-18-21(19,20)15-11-9-13(2)10-12-15/h4-12,18H,3H2,1-2H3/b17-16- |
InChI Key |
TWTWWQDWKPRWFI-MSUUIHNZSA-N |
Isomeric SMILES |
CC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |
Canonical SMILES |
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


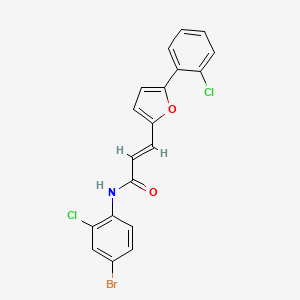
![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)
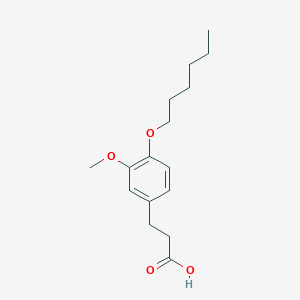
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
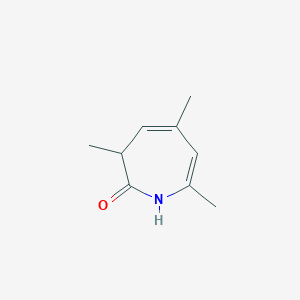

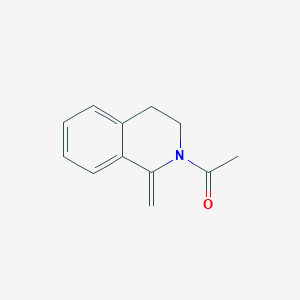
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)
